3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple aromatic rings and functional groups, which contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the dimethoxyphenyl and hydroxy-methoxyphenyl groups. Key steps may include:
Cyclization reactions: to form the tricyclic core.
Electrophilic aromatic substitution: to introduce the methoxy and hydroxy groups.
Condensation reactions: to link the aromatic rings to the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates and selectivity.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products
Quinones: from oxidation.
Hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic substitution.
Scientific Research Applications
14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
14-(3,4-dimethoxyphenyl)-10-(4-hydroxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one: Lacks the methoxy group on the hydroxyphenyl ring.
14-(3,4-dimethoxyphenyl)-10-(3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one: Lacks the hydroxy group on the methoxyphenyl ring.
Uniqueness
The presence of both methoxy and hydroxy groups on the aromatic rings of 14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one enhances its reactivity and potential for diverse applications. This combination of functional groups is less common in similar compounds, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C28H28N2O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O5/c1-33-24-11-9-16(14-26(24)35-3)18-12-21-27(23(32)13-18)28(17-8-10-22(31)25(15-17)34-2)30-20-7-5-4-6-19(20)29-21/h4-11,14-15,18,28-31H,12-13H2,1-3H3 |
InChI Key |
XZWLZKXIAWPSPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)O)OC)C(=O)C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.